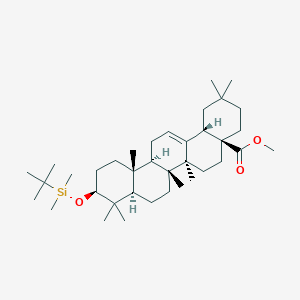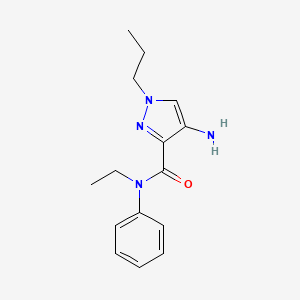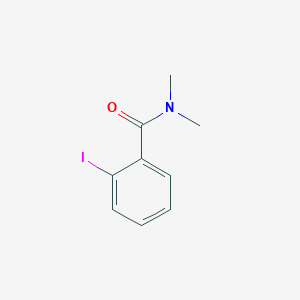
(3S)-3-bromo-3-carboxypropionic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-bromo-3-carboxypropionic acid methyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as (S)-2-bromo-2-methyl-3-(methylthio) propanoic acid methyl ester and is a derivative of methionine sulfoximine, a well-known inhibitor of glutamine synthetase.
Mecanismo De Acción
(3S)-3-bromo-3-carboxypropionic acid methyl ester works by inhibiting the activity of glutamine synthetase. This results in a decrease in the production of glutamine, which affects various cellular processes such as protein synthesis, energy metabolism, and cell signaling.
Biochemical and Physiological Effects:
The inhibition of glutamine synthetase by this compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and alter the gut microbiome. Additionally, it has been shown to have neuroprotective effects and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (3S)-3-bromo-3-carboxypropionic acid methyl ester in lab experiments is its specificity for glutamine synthetase. It has been shown to be a potent and selective inhibitor of this enzyme. However, it is important to note that the effects of this compound may vary depending on the cell type and experimental conditions. Additionally, its potential toxicity and instability in aqueous solutions may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on (3S)-3-bromo-3-carboxypropionic acid methyl ester. One area of interest is its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Additionally, further studies are needed to understand its effects on the gut microbiome and its potential as a tool for studying the role of glutamine synthetase in various physiological processes. Further research is also needed to optimize its stability and reduce its potential toxicity for use in clinical settings.
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its specificity for glutamine synthetase and its various biochemical and physiological effects make it a valuable tool for studying the role of this enzyme in various processes. However, further research is needed to fully understand its potential and limitations for use in lab experiments and clinical settings.
Métodos De Síntesis
The synthesis of (3S)-3-bromo-3-carboxypropionic acid methyl ester involves the reaction of L-methionine sulfoximine with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place at room temperature and yields this compound as a white crystalline solid.
Aplicaciones Científicas De Investigación
(3S)-3-bromo-3-carboxypropionic acid methyl ester has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the role of glutamine synthetase in various biological processes. Glutamine synthetase is an enzyme that catalyzes the conversion of glutamate to glutamine, which is an important amino acid for many physiological processes.
Propiedades
IUPAC Name |
(2S)-2-bromo-4-methoxy-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO4/c1-10-4(7)2-3(6)5(8)9/h3H,2H2,1H3,(H,8,9)/t3-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAOWIVCNSVXSE-VKHMYHEASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-chlorophenyl)ethanone](/img/structure/B2551222.png)
![1-(3,4-dimethoxyphenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2551225.png)

![[2-(2-Methylpropyl)pyrazol-3-yl]methanamine](/img/structure/B2551230.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551233.png)
![3-[(Pentan-2-yl)amino]benzonitrile hydrochloride](/img/structure/B2551234.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2551236.png)


![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2551241.png)

